molecular formula C11H13N3O3S B13564294 1-(2-(p-Toluenesulphonyloxy)-ethyl)-1,2,4-triazole

1-(2-(p-Toluenesulphonyloxy)-ethyl)-1,2,4-triazole

Cat. No.: B13564294
M. Wt: 267.31 g/mol
InChI Key: BFNIGTBWCVMMLH-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate is a chemical compound that features a 1,2,4-triazole ring and a sulfonate ester group. The presence of the triazole ring makes it a significant compound in medicinal chemistry due to its potential biological activities. The sulfonate ester group adds to its reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 1H-1,2,4-triazole with an appropriate sulfonate ester precursor. One common method is the nucleophilic substitution reaction where 1H-1,2,4-triazole reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes. The nitrogen atoms in the triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This is particularly relevant for enzymes like cytochrome P450, where the triazole ring binds to the heme iron, disrupting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate
  • 2-(1H-1,2,4-triazol-1-yl)ethyl 4-chlorobenzene-1-sulfonate
  • 2-(1H-1,2,4-triazol-1-yl)ethyl 4-nitrobenzene-1-sulfonate

Uniqueness

2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and biological activity. The combination of the triazole ring and the sulfonate ester group also provides a versatile platform for further chemical modifications .

Properties

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

2-(1,2,4-triazol-1-yl)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H13N3O3S/c1-10-2-4-11(5-3-10)18(15,16)17-7-6-14-9-12-8-13-14/h2-5,8-9H,6-7H2,1H3

InChI Key

BFNIGTBWCVMMLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCN2C=NC=N2

Origin of Product

United States

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